

Application Note: Solid-Phase Extraction of Cholesteryl Docosapentaenoate from Tissues

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Compound of Interest

Compound Name: Cholesteryl docosapentaenoate

Cat. No.: B15545955

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Introduction

Cholesteryl docosapentaenoate (CDP) is a cholesteryl ester of docosapentaenoic acid (DPA), an omega-3 polyunsaturated fatty acid. DPA and its metabolites, known as docosanoids and specialized pro-resolving mediators (SPMs), are recognized for their roles in neurodevelopment, neuroprotection, and the resolution of inflammation.[1][2] Cholesteryl esters serve as a storage and transport form of fatty acids and cholesterol in the body. The accurate quantification of specific cholesteryl esters like CDP in tissues is crucial for understanding lipid metabolism, disease pathology, and the efficacy of therapeutic interventions.

This application note provides a detailed protocol for the solid-phase extraction (SPE) of CDP from tissue samples, ensuring high recovery and purity for downstream analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to separate components of a mixture.[3] For lipid analysis, it offers a robust method for isolating specific lipid classes from complex biological matrices.[4] The protocol described here utilizes a silica-based sorbent. Non-polar lipids, such as cholesteryl esters, are retained on the polar silica surface while more polar lipids and other interfering substances are washed away. The target analyte, CDP, is then eluted with a solvent of appropriate polarity.

Data Presentation

The following table summarizes the expected quantitative performance of this SPE protocol for the extraction of **cholesteryl docosapentaenoate** from a 100 mg tissue sample. These values are based on typical recovery rates for cholesteryl esters using silica-based SPE and may vary depending on the tissue type and initial CDP concentration.

Parameter	Expected Value	Notes
Sample Type	Various mammalian tissues (e.g., liver, brain, adipose)	Protocol may require minor optimization for different tissues.
Sample Size	100 mg (wet weight)	
SPE Sorbent	Silica, 500 mg, 3 mL	Standard silica SPE cartridge.
Elution Volume	2 mL	
Expected Recovery	85 - 95%	Based on general cholesteryl ester recovery data. [5] [6]
Purity of Eluate	High	Elution is selective for non-polar lipids, primarily cholesteryl esters.
Processing Time	~ 1 hour per 6-8 samples (post-homogenization)	
Downstream Compatibility	LC-MS, GC-MS	The eluate can be directly analyzed or further derivatized. [7]

Experimental Protocols

This section details the step-by-step methodology for the solid-phase extraction of **Cholesteryl Docosapentaenoate** from tissue samples.

Materials and Reagents

- Tissues: Fresh or frozen tissue samples

- Homogenization: Dounce or mechanical homogenizer
- Solvents (HPLC or equivalent grade):
 - Chloroform
 - Methanol
 - Hexane
 - Diethyl ether
 - Phosphate Buffered Saline (PBS), pH 7.4
- Solid-Phase Extraction (SPE) Cartridges: Silica-based, 500 mg bed weight, 3 mL reservoir volume
- Internal Standard (IS): Deuterated cholesteryl ester (e.g., Cholesteryl-d7 Oleate) or a cholesteryl ester not endogenously present in the sample.
- Glassware: Homogenization tubes, centrifuge tubes, collection vials
- Equipment: Centrifuge, SPE vacuum manifold, nitrogen evaporator

Sample Preparation: Lipid Extraction (Modified Folch Method)

- Tissue Homogenization:
 - Accurately weigh approximately 100 mg of frozen tissue.
 - Transfer the tissue to a glass Dounce homogenizer.
 - Add 2 mL of ice-cold PBS and homogenize thoroughly on ice.
- Lipid Extraction:
 - To the tissue homogenate, add 8 mL of a 2:1 (v/v) chloroform:methanol mixture.

- Spike the sample with the internal standard at a known concentration.
- Vortex vigorously for 2 minutes.
- Agitate for an additional 20 minutes at room temperature.
- Add 2 mL of PBS to induce phase separation.
- Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
- Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean tube.
- Dry the extracted lipids under a gentle stream of nitrogen.

Solid-Phase Extraction Protocol

- SPE Cartridge Conditioning:
 - Place the silica SPE cartridges on a vacuum manifold.
 - Condition the cartridges by passing 5 mL of hexane through the sorbent. Do not allow the cartridge to go dry.
- Sample Loading:
 - Reconstitute the dried lipid extract in 1 mL of hexane.
 - Load the reconstituted sample onto the conditioned SPE cartridge.
 - Allow the sample to pass through the sorbent slowly by gravity or with a gentle vacuum.
- Washing (Removal of Impurities):
 - Wash the cartridge with 5 mL of hexane to elute very non-polar lipids and hydrocarbons.
 - Wash the cartridge with 5 mL of a 98:2 (v/v) hexane:diethyl ether mixture to elute neutral lipids less polar than cholesteryl esters. Discard the eluates from these wash steps.

- Elution of **Cholesteryl Docosapentaenoate**:
 - Elute the cholesteryl ester fraction, including CDP, with 5 mL of a 90:10 (v/v) hexane:diethyl ether mixture into a clean collection tube.
 - Dry the eluted fraction under a gentle stream of nitrogen.
- Sample Reconstitution:
 - Reconstitute the dried cholesteryl ester fraction in a suitable solvent for your downstream analysis (e.g., 100 µL of mobile phase for LC-MS).

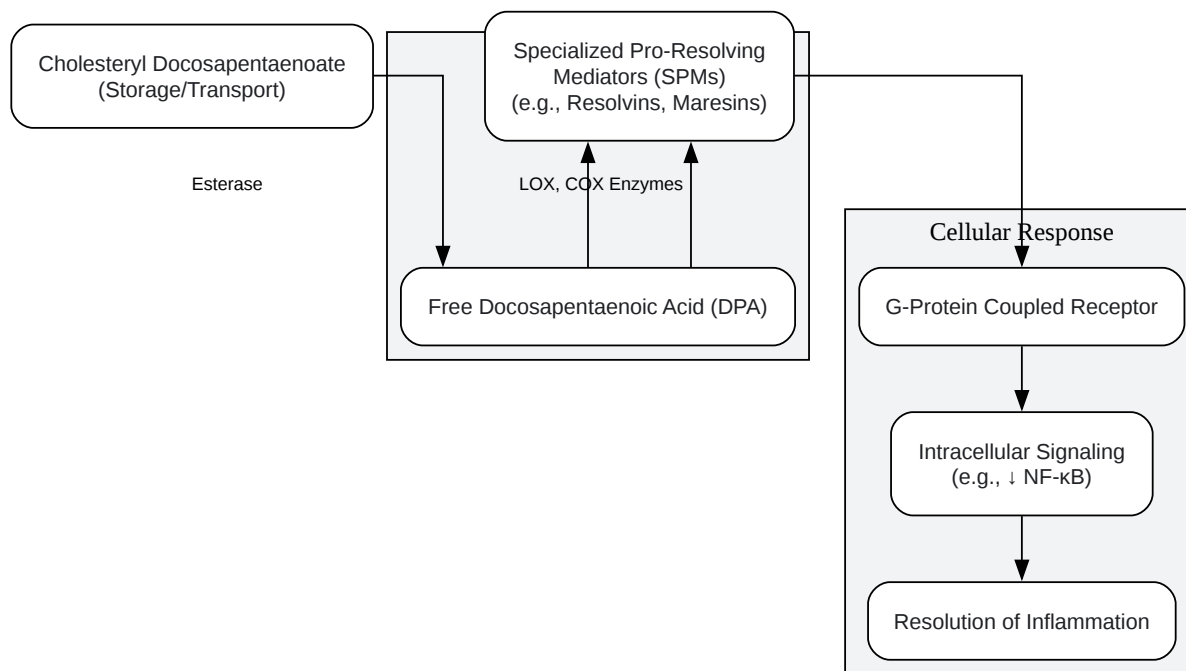
Visualizations

Experimental Workflow

Caption: Experimental workflow for the solid-phase extraction of **Cholesteryl Docosapentaenoate**.

Signaling Context: DPA Metabolism to Specialized Pro-Resolving Mediators

While **cholesteryl docosapentaenoate** itself is primarily a storage form, the bioactive molecule is the free docosapentaenoic acid (DPA) released from it. DPA is a precursor to a class of signaling molecules called specialized pro-resolving mediators (SPMs), which actively regulate the resolution of inflammation.



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Caption: Metabolic conversion of DPA to SPMs and their general signaling cascade.

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